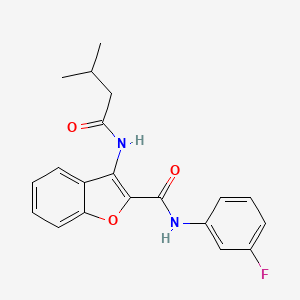
N-(3-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
One notable study on a structurally related compound, SB-649868, which is a novel orexin 1 and 2 receptor antagonist, revealed significant insights into its metabolism and pharmacokinetics. This research highlighted the compound's principal route of metabolism via oxidation of the benzofuran ring. The study also discussed the disposition of [14C]SB-649868 in humans, indicating its elimination predominantly via feces and identifying metabolites that result from the oxidation of the benzofuran ring. Such studies are critical for understanding the metabolic fate and potential therapeutic applications of benzofuran derivatives, including "N-(3-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide" (Renzulli et al., 2011).
Radioligand Development for PET Imaging
In the quest for novel radioligands suitable for positron emission tomography (PET) imaging, the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides, including compounds with structural similarities to "this compound," have been explored. These compounds demonstrate potential for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, showcasing the versatility of benzofuran derivatives in the development of diagnostic tools (Matarrese et al., 2001).
Antimicrobial and Antipathogenic Activity
The antimicrobial and antipathogenic potential of benzofuran derivatives, including those structurally related to "this compound," has been investigated. Studies on thiourea derivatives have highlighted significant antimicrobial activity, particularly against strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential of benzofuran derivatives for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Drug Discovery and Development
Research on benzofuran carboxamide derivatives has revealed their potential in drug discovery, particularly in the synthesis of new chemical entities with antimicrobial, anti-inflammatory, and radical scavenging activities. These studies underscore the significance of benzofuran derivatives, including "this compound," in the development of new bioactive compounds with therapeutic relevance (Lavanya et al., 2017).
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12(2)10-17(24)23-18-15-8-3-4-9-16(15)26-19(18)20(25)22-14-7-5-6-13(21)11-14/h3-9,11-12H,10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMOFHGXGKGMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)


![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)
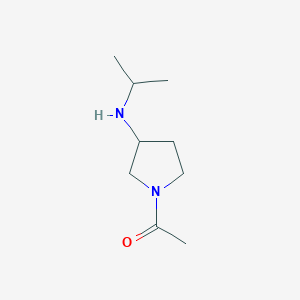
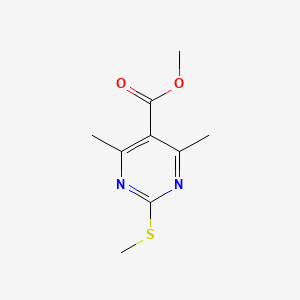
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
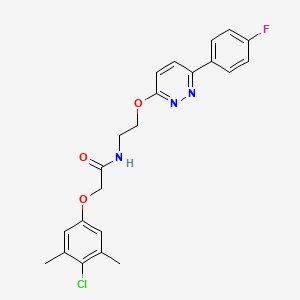
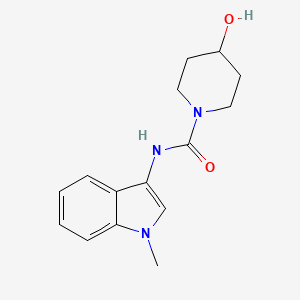
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)
![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)
